Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C38H66O4 and a molecular weight of 586.92824 It is an ester formed from nonacosanol and 3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of nonacosanol with 3-(3,4-dihydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ethers and other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, thereby reducing inflammation.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Caffeic Acid Esters: These compounds also contain the 3-(3,4-dihydroxyphenyl)prop-2-enoic acid moiety and exhibit similar antioxidant and anti-inflammatory properties.
Phenolic Esters: Compounds like ferulic acid esters and sinapic acid esters share structural similarities and biological activities with this compound.
Properties
CAS No. |
654663-60-2 |
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Molecular Formula |
C38H66O4 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
nonacosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C38H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(41)32-30-35-29-31-36(39)37(40)34-35/h29-32,34,39-40H,2-28,33H2,1H3 |
InChI Key |
QGGNKCVMGSWVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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